
Potassium 5-methoxypyridine-3-trifluoroborate
Descripción general
Descripción
Potassium 5-methoxypyridine-3-trifluoroborate is an organoboron compound . It is also known by its synonyms trifluoro-(5-methoxypyridin-3-yl)boranuide and POTASSIUM TRIFLUORO(5-METHOXYPYRIDIN-3-YL)BORATE . The molecular formula of this compound is C6H6BF3KNO and it has a molecular weight of 215.02 .
Molecular Structure Analysis
The molecular structure of Potassium 5-methoxypyridine-3-trifluoroborate consists of a pyridine ring with a methoxy group at the 5-position and a trifluoroborate group at the 3-position .Chemical Reactions Analysis
Organotrifluoroborates, including Potassium 5-methoxypyridine-3-trifluoroborate, are known to be strong nucleophiles and can react with electrophiles without transition-metal catalysts . They are often used in organic synthesis as alternatives to boronic acids, particularly for Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
The molecular formula of Potassium 5-methoxypyridine-3-trifluoroborate is C6H6BF3KNO and it has a molecular weight of 215.02 .Aplicaciones Científicas De Investigación
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
Potassium 5-methoxypyridine-3-trifluoroborate: is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in constructing complex organic molecules. The compound acts as a nucleophilic coupling partner, reacting with various aryl halides in the presence of a palladium catalyst to create biaryl structures. This method is highly valued for its tolerance to many functional groups, operational simplicity, and environmental friendliness.
Medicinal Chemistry: Drug Design and Development
In medicinal chemistry, Potassium 5-methoxypyridine-3-trifluoroborate serves as a building block for the synthesis of pharmaceuticals . Its ability to introduce pyridine moieties into molecules is crucial since pyridine is a common motif in drugs. This compound can be used to synthesize ligands, enzyme inhibitors, and receptor modulators, contributing to the development of new medications.
Material Science: Polymer and Material Synthesis
The trifluoroborate group in Potassium 5-methoxypyridine-3-trifluoroborate is reactive towards various organic substrates, making it useful in material science for the synthesis of polymers and novel materials . It can be incorporated into polymer chains to alter physical properties such as thermal stability, rigidity, and electronic characteristics, which are vital for developing advanced materials.
Catalysis: Ligand Preparation
This compound is also instrumental in preparing ligands for transition metal catalysis . Ligands derived from Potassium 5-methoxypyridine-3-trifluoroborate can modulate the reactivity and selectivity of metal catalysts, which is beneficial for various catalytic processes, including hydrogenation, oxidation, and C-H activation.
Agricultural Chemistry: Pesticide Synthesis
In agricultural chemistry, Potassium 5-methoxypyridine-3-trifluoroborate can be used to synthesize pesticides . The pyridine ring can be functionalized to create compounds with insecticidal, herbicidal, or fungicidal properties, contributing to the development of new agricultural chemicals that help protect crops.
Analytical Chemistry: Chemical Sensors
Lastly, Potassium 5-methoxypyridine-3-trifluoroborate can be employed in the design of chemical sensors . The compound’s borate moiety can interact with various analytes, leading to changes in the sensor’s optical or electronic properties. This makes it valuable for detecting environmental pollutants or biological markers.
Mecanismo De Acción
The mechanism of organotrifluoroborate-based Suzuki-Miyaura coupling reactions has been investigated in detail. The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ, so a boronic acid can be used in place of an organotrifluoroborate, as long as it is added slowly and carefully .
Propiedades
IUPAC Name |
potassium;trifluoro-(5-methoxypyridin-3-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3NO.K/c1-12-6-2-5(3-11-4-6)7(8,9)10;/h2-4H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONJJEODGCVTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-methoxypyridine-3-trifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



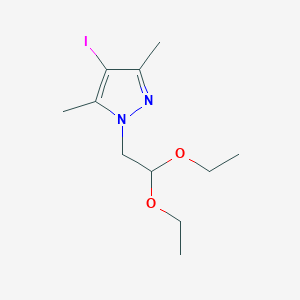
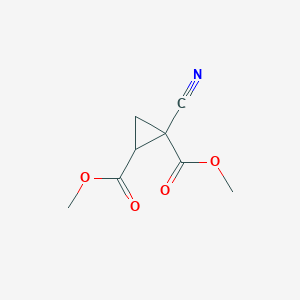
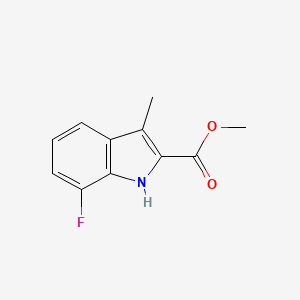
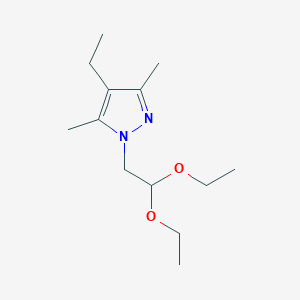
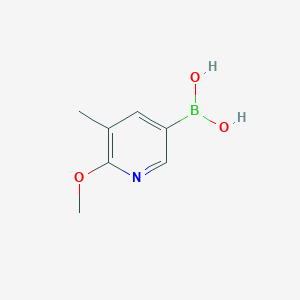


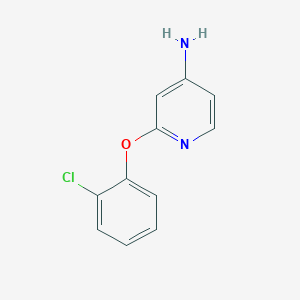
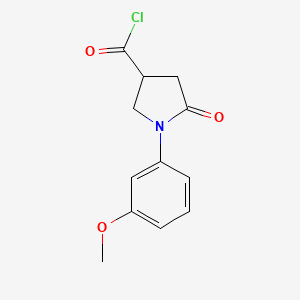
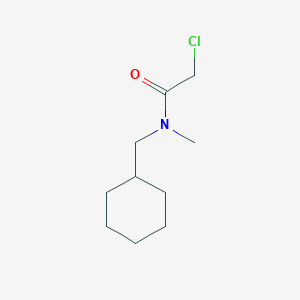
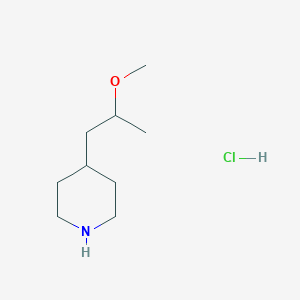
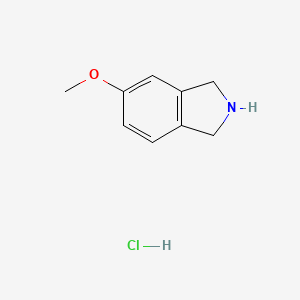
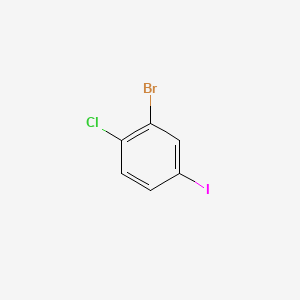
![1-{[1-(2-Chloropyridin-3-yl)-1H-pyrrol-2-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B1454372.png)